molecular formula C20H17BrN+ B10907318 1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium

Cat. No.: B10907318
M. Wt: 351.3 g/mol
InChI Key: YBSBRTBEDGFWLK-VOTSOKGWSA-N
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Description

1-BENZYL-4-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]PYRIDINIUM is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a benzyl group and a 4-bromophenyl group attached to the pyridinium ring through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]PYRIDINIUM typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]PYRIDINIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-BENZYL-4-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]PYRIDINIUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]PYRIDINIUM involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]PYRIDINIUM is unique due to its combination of a pyridinium core with a benzyl and bromophenyl group. This structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C20H17BrN+

Molecular Weight

351.3 g/mol

IUPAC Name

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C20H17BrN/c21-20-10-8-17(9-11-20)6-7-18-12-14-22(15-13-18)16-19-4-2-1-3-5-19/h1-15H,16H2/q+1/b7-6+

InChI Key

YBSBRTBEDGFWLK-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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